

Investigating the Binding Affinity of BCY17901 to TfR1: A Technical Guide

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Compound of Interest

Compound Name: BCY17901

Cat. No.: B15583150

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Abstract

BCY17901 is a bicyclic peptide that has demonstrated high-affinity binding to Transferrin Receptor 1 (TfR1), a key receptor for iron uptake that is often overexpressed in pathological conditions.^{[1][2][3]} This technical guide provides a comprehensive overview of the binding characteristics of **BCY17901** to human TfR1, summarizing key quantitative data, detailing experimental methodologies for affinity determination, and presenting visual representations of the underlying processes. The information presented herein is intended to support further research and development of **BCY17901** and similar targeted therapies.

Quantitative Binding Data

The binding affinity of **BCY17901** to human TfR1 has been characterized using various methodologies, yielding consistent high-affinity binding constants. The following table summarizes the key quantitative data available from published sources.

Parameter	Value	Method	Species	Source
Inhibitor Constant (Ki)	2 nM	Not Specified	Human	[4]
Inhibitor Constant (Ki)	12 nM	Not Specified	Human	[5]
Dissociation Constant (KD)	Low nM range	Surface Plasmon Resonance (SPR)	Human	[3]
Molecular Weight	~2 kDa	Not Specified	Not Applicable	[1][2][3]

Experimental Protocols

The determination of the binding affinity of **BCY17901** to TfR1 relies on established biophysical techniques. The following sections detail the likely experimental protocols based on common practices for characterizing peptide-receptor interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Objective: To determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (KD) for the binding of **BCY17901** to human TfR1.

Materials:

- Biacore™ instrument (or similar SPR system)
- CM5 sensor chip
- Human Fab capture kit
- Recombinant human TfR1 apical domain
- **BCY17901** peptide

- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., glycine-HCl)

Methodology:

- Immobilization of Ligand:
 - The anti-human Fab antibody is immobilized on the surface of a CM5 sensor chip using standard amine coupling chemistry.
 - Recombinant human TfR1 is then captured onto the sensor surface via the immobilized antibody.
- Analyte Injection:
 - A series of dilutions of **BCY17901** in running buffer are prepared.
 - The **BCY17901** solutions are injected sequentially over the sensor surface at a constant flow rate.
- Data Acquisition:
 - The association of **BCY17901** to the immobilized TfR1 is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).
 - After the association phase, running buffer is flowed over the sensor chip to monitor the dissociation of the **BCY17901**-TfR1 complex.
- Data Analysis:
 - The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to extract the kinetic parameters (k_a and k_d).
 - The equilibrium dissociation constant (K_D) is calculated as the ratio of k_d/k_a .

Fluorescence Polarization Assay for Affinity Determination

Fluorescence Polarization (FP) is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Objective: To determine the dissociation constant (K_d) of the **BCY17901**-TfR1 interaction.

Materials:

- Fluorescently labeled **BCY17901** (e.g., with fluorescein)
- Recombinant human TfR1
- Assay buffer (e.g., 25mM HEPES, 100mM NaCl, 4mM CaCl₂, 0.005% P20, pH 7.4)
- Microplate reader with FP capabilities

Methodology:

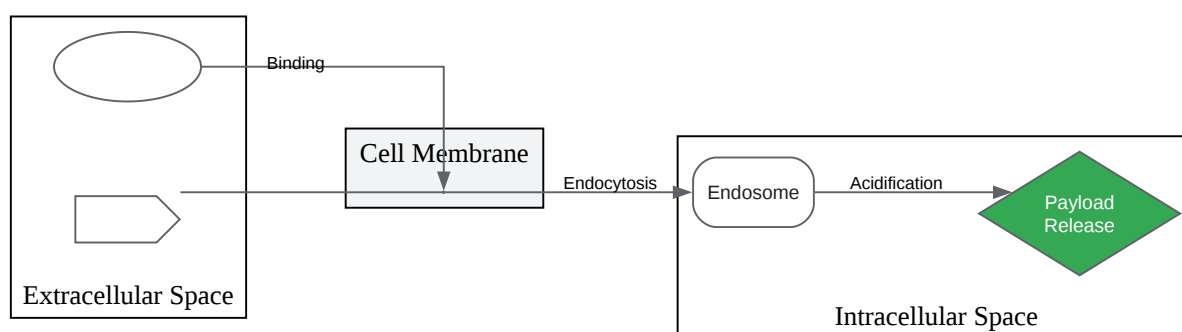
- Preparation of Reagents:
 - A fixed concentration of fluorescently labeled **BCY17901** is prepared in the assay buffer.
 - A serial dilution of recombinant human TfR1 is prepared.
- Assay Procedure:
 - The fluorescently labeled **BCY17901** is mixed with each dilution of TfR1 in a microplate.
 - The plate is incubated to allow the binding reaction to reach equilibrium.
- Data Acquisition:
 - The fluorescence polarization of each well is measured using a microplate reader.
- Data Analysis:
 - The change in fluorescence polarization is plotted against the concentration of TfR1.

- The data is fitted to a sigmoidal dose-response curve to determine the EC50 value, which corresponds to the Kd of the interaction.

Visualizations

Signaling and Internalization Pathway

BCY17901 binds to TfR1, which is a key mediator of iron uptake through endocytosis.[5] The binding of **BCY17901** can be leveraged for the targeted delivery of therapeutic payloads.

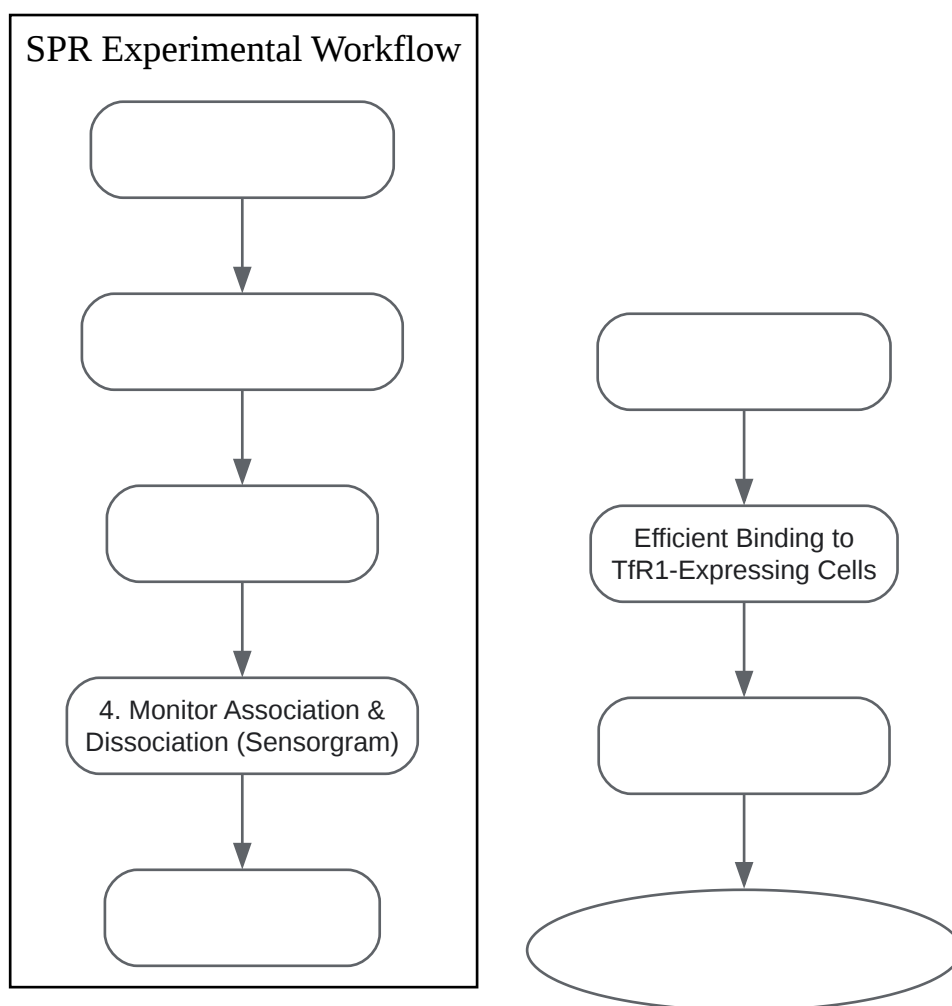


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Caption: **BCY17901** binding to TfR1 and subsequent internalization.

Experimental Workflow: Surface Plasmon Resonance (SPR)

The following diagram illustrates the key steps in determining binding kinetics using SPR.



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